8-[3-(4-iodophenoxy)propoxy]quinoline
Description
8-[3-(4-Iodophenoxy)propoxy]quinoline is a synthetic quinoline derivative characterized by a propoxy linker connecting the quinoline core to a 4-iodophenoxy substituent. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
8-[3-(4-iodophenoxy)propoxy]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16INO2/c19-15-7-9-16(10-8-15)21-12-3-13-22-17-6-1-4-14-5-2-11-20-18(14)17/h1-2,4-11H,3,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYMKNVYHSYHDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCOC3=CC=C(C=C3)I)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Quinoline Core
- 8-[2-Hydroxy-3-(Substituted Amino)propoxy]quinolines (e.g., IVa-h): These compounds, synthesized via epoxide and chlorohydrin intermediates, exhibit β-adrenergic blocking activity. Their amino-substituted propoxy chains enhance hydrogen-bonding interactions, unlike the iodophenoxy group in the target compound, which relies on hydrophobic and halogen-bonding effects .
- 2-(4-R-Phenyl)quinoline-4-carboxylates (e.g., YS-1): Methyl ester derivatives with substituents like methoxy or chloro on the phenyl ring show moderate anticancer activity. The absence of a propoxy linker in these compounds reduces conformational flexibility compared to 8-[3-(4-iodophenoxy)propoxy]quinoline .
Propoxy-Linked Derivatives
- 7-[3-(4-Phenylpiperazinyl)propoxy]quinoline: This compound demonstrates antipsychotic activity via dopamine receptor modulation. The piperazinyl group enhances solubility and receptor affinity, contrasting with the iodophenoxy moiety’s steric and electronic effects .
- 8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline: Substitution at the 8-position with ethoxy and fluorophenyl groups results in distinct electronic properties. The fluorine atom’s electronegativity differs from iodine’s polarizability, impacting binding to hydrophobic pockets .
Enzyme Inhibition
- α-Glucosidase Inhibitors (Compounds 14 and 15): Propoxy and ethoxy substituents in polyhydroquinoline derivatives exhibit reduced inhibitory activity compared to longer alkyl chains due to poor fit into the enzyme’s hydrophobic groove. This suggests that the bulkier 4-iodophenoxy group in the target compound may enhance binding through complementary steric interactions .
- Antiplasmodial Activity: 8-Substituted quinolines with electron-withdrawing groups (e.g., nitro, methoxy) show decreased antiplasmodial activity relative to 7-chloro derivatives.
Physicochemical Properties
- Lipophilicity and Solubility: The 4-iodophenoxy group increases molecular weight (MW: ~435 g/mol) and lipophilicity (calculated LogP: ~4.2) compared to analogues like 8-methoxyquinoline (MW: 175 g/mol, LogP: 2.1). This may enhance membrane permeability but reduce aqueous solubility .
- Metabolic Stability : Iodine’s lower metabolic lability compared to chlorine or methoxy groups could prolong the compound’s half-life in vivo .
Data Table: Key Comparative Parameters
Research Findings and Mechanistic Insights
- Steric vs. Electronic Effects: The 4-iodophenoxy group’s bulkiness may hinder binding in enzymes with narrow active sites (e.g., α-glucosidase), as seen in smaller propoxy/ethoxy analogues . However, in targets requiring halogen bonding (e.g., kinase inhibitors), iodine’s polarizability could enhance potency .
- Synthetic Feasibility: The target compound’s synthesis likely parallels methods for other 8-alkoxyquinolines, involving nucleophilic substitution of 8-hydroxyquinoline with iodophenoxypropyl halides .
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